REACTION_CXSMILES
|
C(OO[C:7]1(OOC(C)(C)C)[CH2:12][CH:11](C)[CH2:10][C:9]([CH3:15])(C)[CH2:8]1)(C)(C)C.[C:22]([O:26][O:27]C1(OOC(C)(C)C)CCCCC1)([CH3:25])([CH3:24])[CH3:23].C([O:44]OC(C(C)(C)CC(C)C)C([O-])=O)(C)(C)C.C(=O)([O-])OC(OOC(C)(C)C)(C)C.CC(OOC(=O)C1C=CC=CC=1)(CCC(C)(OOC(=O)C1C=CC=CC=1)C)C.C(OOOC(C)(C)C)(=O)C1C=CC=CC=1.C(OOC(C1C=CC=CC=1)(C)C)(C1C=CC=CC=1)(C)C.CC(OOC(C)(C)C)(CCC(C)(OOC(C)(C)C)C)C.C(OOC(CC)(CCCC)C([O-])=O)(C)(C)C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[C:22]([O:26][O:27][C:15](=[O:44])[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1)([CH3:25])([CH3:24])[CH3:23]
|
Name
|
organic peroxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
t-butylperoxy(2-ethylhexanoate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C(=O)[O-])(CCCC)CC
|
Name
|
di-t-butyl hydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC1(CCCCC1)OOC(C)(C)C
|
Name
|
t-butylperoxy-3,3,5-trimethylhexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C(=O)[O-])C(CC(C)C)(C)C
|
Name
|
t-butylperoxyisopropyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC(C)(C)OOC(C)(C)C)([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(OOC(C1=CC=CC=C1)=O)C)OOC(C1=CC=CC=C1)=O
|
Name
|
t-butylperoxy benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OOC(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |